molecular formula C9H5BrF3IN2 B14785408 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine

3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B14785408
M. Wt: 404.95 g/mol
InChI Key: GUWZVTKXIFXHOQ-UHFFFAOYSA-N
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Description

3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine is a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The bromomethyl and iodophenyl groups attached to the diazirine ring make this compound highly reactive and suitable for various chemical applications .

Preparation Methods

The synthesis of 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable phenyl precursor, followed by iodination and subsequent diazirine formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. This property makes the compound highly useful in photoaffinity labeling, where it can covalently modify target proteins and allow for their identification and study .

Comparison with Similar Compounds

Similar compounds to 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine include:

The uniqueness of this compound lies in its combination of bromomethyl, iodophenyl, and diazirine groups, which provide a high degree of reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C9H5BrF3IN2

Molecular Weight

404.95 g/mol

IUPAC Name

3-[3-(bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)diazirine

InChI

InChI=1S/C9H5BrF3IN2/c10-4-5-1-6(3-7(14)2-5)8(15-16-8)9(11,12)13/h1-3H,4H2

InChI Key

GUWZVTKXIFXHOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2(N=N2)C(F)(F)F)I)CBr

Origin of Product

United States

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